2-(Chloromethyl)-4-methoxy-3-methylpyridine
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Overview
Description
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine and its derivatives involves various chemical reactions, utilizing different reagents and conditions to achieve high yields and selectivity. One method involves the use of POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent from 2-methylpyridine N-oxide under mild reaction conditions, confirming the structure through 1H NMR and IR techniques (Xia Liang, 2007). Another approach describes a multistep synthesis starting from 4-chloro-2,3-dimethylpyridine N-oxide, eventually leading to the formation of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine through halogenation, nitration, methoxylation, acylation, and hydrolysis steps (Pan Xiang-jun, 2006).
Scientific Research Applications
Synthesis of Benzimidazole Derivatives : Pan Xiang-jun (2006) described the synthesis of various compounds starting from 4-chloro-2,3-dimethylpyridine N-oxide, which eventually leads to the formation of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine, an intermediate in the synthesis of benzimidazole derivatives (Pan, 2006).
Development of Potent Long-Acting Histamine H2-Receptor Antagonists : B. Adger et al. (1988) reported the synthesis of methyl 3-(2-methoxy-4-pyridyl)propionate, a key intermediate in creating potent long-acting histamine H2-receptor antagonists. This synthesis involves alkylation of 2-methoxy-4-methylpyridine (Adger et al., 1988).
Synthesis of 3-(Substituted Methyl)-2-phenyl-4H-1-benzothiopyran-4-ones : Hiroyuki Nakazumi et al. (1984) explored the chloromethylation of methoxy-substituted thioflavones, leading to 3-(chloromethyl)thioflavone, which could be converted into various 3-(substituted methyl)thioflavones with antimicrobial activity (Nakazumi et al., 1984).
Development of K+ Channel Blockers for Multiple Sclerosis Treatment : Sofia Rodríguez-Rangel et al. (2020) investigated novel 4-aminopyridine derivatives as potential candidates for PET imaging and therapy in multiple sclerosis. This research includes the study of compounds such as 3-methyl-4-aminopyridine and 3-methoxy-4-aminopyridine (Rodríguez-Rangel et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-4-methoxy-3-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-6-7(5-9)10-4-3-8(6)11-2/h3-4H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRCDHHEYPUZGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CCl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-methoxy-3-methylpyridine |
Citations
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